5-Bromobenzo[b]thiophene-2-boronic acid chemical properties
5-Bromobenzo[b]thiophene-2-boronic acid chemical properties
<An In-Depth Technical Guide to 5-Bromobenzo[b]thiophene-2-boronic Acid: Properties, Synthesis, and Applications >
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromobenzo[b]thiophene-2-boronic acid is a bifunctional reagent of significant interest in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure, incorporating a reactive boronic acid and a versatile bromine handle on the benzothiophene scaffold, allows for programmed, site-selective functionalization. This guide provides a comprehensive technical overview of its chemical properties, established synthetic and purification protocols, and its critical role as a building block in the construction of complex molecular architectures through sequential cross-coupling strategies.
Core Chemical Properties and Specifications
5-Bromobenzo[b]thiophene-2-boronic acid is a solid, typically appearing as a white to off-white powder. A foundational understanding of its molecular and physical characteristics is paramount for its effective use in synthesis.
Molecular and Physical Data:
| Property | Value |
| Molecular Formula | C8H6BBrO2S[][][3][4] |
| Molecular Weight | 256.91 g/mol [][][4] |
| CAS Number | 884010-25-7[][4] |
| Synonyms | (5-Bromo-1-benzothiophen-2-yl)boronic acid, 5-Bromobenzo[b]thiophene-2-boronic acid[] |
| InChI Key | RUQKSUMPFAJLNQ-UHFFFAOYSA-N[] |
| SMILES | B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O[][3] |
Synthesis and Purification: A Protocol Deep-Dive
The synthesis of 5-bromobenzo[b]thiophene-2-boronic acid is typically achieved through a well-established organometallic pathway. The causality behind this experimental choice lies in the ability to achieve regioselective functionalization of the benzothiophene core.
Underlying Principle: Directed Ortho-Metalation and Electrophilic Quench
The synthetic strategy hinges on the deprotonation of the C2 position of 5-bromobenzo[b]thiophene. The sulfur atom in the thiophene ring directs the deprotonation to the adjacent C2 position by a strong base like n-butyllithium. The resulting organolithium intermediate is then "quenched" with a boron electrophile, typically a trialkyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Detailed Step-by-Step Synthesis Protocol:
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Reaction Setup: A solution of 5-bromobenzo[b]thiophene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C.
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Lithiation: A solution of n-butyllithium (typically 1.1 equivalents) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a defined period (e.g., 1-2 hours) to ensure complete formation of the 2-lithio-5-bromobenzo[b]thiophene intermediate.
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Borylation: A trialkyl borate, such as triisopropyl borate (typically 1.2 equivalents), is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is carefully quenched by the addition of an aqueous acid (e.g., 1 M HCl) and stirred vigorously to hydrolyze the boronate ester to the boronic acid.
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Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield pure 5-bromobenzo[b]thiophene-2-boronic acid.
Caption: Synthetic pathway to 5-bromobenzo[b]thiophene-2-boronic acid.
Reactivity and Strategic Application in Synthesis
The synthetic utility of 5-bromobenzo[b]thiophene-2-boronic acid is rooted in the differential reactivity of its two functional handles: the boronic acid at the C2 position and the bromine atom at the C5 position. This allows for a powerful, sequential cross-coupling strategy.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5] Boronic acids are key reagents in this palladium-catalyzed transformation.[6]
Mechanism Overview: The catalytic cycle involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[5]
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[5]
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Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of an aryl halide with 5-bromobenzo[b]thiophene-2-boronic acid is as follows:
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Reaction Setup: In a reaction vessel, combine the aryl halide, 5-bromobenzo[b]thiophene-2-boronic acid (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4).[7][8]
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Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[7][8]
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Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[7]
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Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by a suitable technique (e.g., TLC or LC-MS).[7][8]
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Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sequential Functionalization
The strategic advantage of 5-bromobenzo[b]thiophene-2-boronic acid lies in the ability to perform a Suzuki-Miyaura coupling at the C2 position first, followed by a subsequent cross-coupling reaction at the C5-bromo position. This second coupling can be another Suzuki-Miyaura reaction, or other palladium-catalyzed reactions such as Sonogashira, Heck, or Buchwald-Hartwig amination, enabling the synthesis of highly complex and diverse molecular scaffolds.
Applications in Drug Discovery and Materials Science
The benzo[b]thiophene core is considered a "privileged structure" in medicinal chemistry, as it is a key component in numerous biologically active compounds.[9] The ability to readily synthesize a wide array of substituted benzo[b]thiophenes using 5-bromobenzo[b]thiophene-2-boronic acid makes it an invaluable tool for drug discovery programs.[]
In the realm of materials science, the thiophene moiety is a fundamental building block for conjugated polymers used in organic electronics.[10][11] The sequential cross-coupling capabilities of 5-bromobenzo[b]thiophene-2-boronic acid allow for the precise construction of well-defined oligomers and polymers with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Safety and Handling
As with all laboratory chemicals, 5-bromobenzo[b]thiophene-2-boronic acid should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13][15]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[14]
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[14] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[14] If inhaled, move the person into fresh air.[14] If swallowed, rinse mouth with water.[14] In all cases of exposure, consult a physician.[14][15]
References
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- Benchchem. 5-Bromobenzo[B]thiophene-2-boronic acid | 884010-25-7.
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- Organic Chemistry Portal. Benzothiophene synthesis.
- ResearchGate. (2025, August 6). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
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